2-(3-Methoxyphenyl)piperidine sigma receptor binding affinity
2-(3-Methoxyphenyl)piperidine sigma receptor binding affinity
An In-Depth Technical Guide to the Characterization of 2-(3-Methoxyphenyl)piperidine as a Putative Sigma Receptor Ligand
Prepared by: Gemini, Senior Application Scientist
This technical guide pivots from a simple data report to a more foundational and practical resource for the research community. It serves as a comprehensive, step-by-step manual for drug development professionals to rigorously characterize the sigma receptor binding profile of 2-(3-Methoxyphenyl)piperidine. By providing detailed, field-proven protocols and the scientific rationale behind them, this document empowers researchers to generate high-quality, reproducible binding data, thereby enabling the definitive assessment of this compound's potential as a selective sigma receptor ligand.
The Sigma Receptor Family: A Primer
Sigma receptors were initially misclassified as a subtype of opioid receptors but are now understood to be a unique class of intracellular proteins.[1] They play crucial roles in cellular signaling and are considered important therapeutic targets.
-
1.1 The Sigma-1 (σ₁) Receptor: The σ₁ receptor is a 223-amino acid chaperone protein primarily located at the endoplasmic reticulum (ER) membrane associated with mitochondria (MAM).[2] It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, leading to distinct downstream effects, making them promising candidates for treating neurodegenerative diseases and psychiatric disorders.[1]
-
1.2 The Sigma-2 (σ₂) Receptor: The σ₂ receptor was more recently identified as the Transmembrane Protein 97 (TMEM97).[3] It is involved in cellular proliferation and cholesterol trafficking.[3] Notably, σ₂ receptors are overexpressed in various tumor cell lines, making them a key target for cancer diagnostics and therapeutics.[3]
The Target Compound: 2-(3-Methoxyphenyl)piperidine
-
2.1 Rationale for Investigation: The structure of 2-(3-Methoxyphenyl)piperidine contains the classic pharmacophoric elements for sigma receptor binding: a basic amine (the piperidine nitrogen) and a hydrophobic aryl group, separated by a suitable linker. The position of the methoxy group on the phenyl ring is a critical variable in determining affinity and selectivity. Related compounds, such as phenoxyalkylpiperidines, have demonstrated high, often subnanomolar, affinity for the σ₁ receptor.[1] Therefore, a thorough characterization of 2-(3-Methoxyphenyl)piperidine is a logical and necessary step in exploring this chemical space.
-
2.2 Physicochemical Properties: Understanding the compound's basic properties is essential for handling and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)piperidine | PubChem[4] |
| CAS Number | 383128-22-1 (Racemic) | PubChem[4] |
| Molecular Formula | C₁₂H₁₇NO | PubChem[4] |
| Molecular Weight | 191.27 g/mol | PubChem[4] |
| Chirality | Exists as (R) and (S) enantiomers | PubChem[5] |
-
2.3 Synthesis Outline: A common and effective method for synthesizing 3-arylpiperidines involves a Grignard reaction between an N-protected 3-piperidone and a suitable arylmagnesium bromide, followed by dehydroxylation and deprotection. This general strategy can be adapted for the 2-substituted analogue.
Core Directive: Determining Sigma-1 Receptor Binding Affinity
The gold standard for determining a compound's binding affinity is the competitive radioligand binding assay. This experiment measures the ability of the test compound (the "competitor," i.e., 2-(3-Methoxyphenyl)piperidine) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
-
3.1 Principle of Competitive Binding: The assay relies on the law of mass action. A fixed concentration of receptors and radioligand are incubated together. In the presence of a competing, non-radioactive test compound, the amount of radioligand bound to the receptor will decrease as the concentration of the test compound increases. This displacement is measured and used to calculate the test compound's inhibitory constant (Kᵢ), a measure of its binding affinity.
-
3.2 Detailed Protocol for σ₁ Receptor Binding Assay: This protocol is a robust, self-validating system for determining the σ₁ affinity of 2-(3-Methoxyphenyl)piperidine.
1. Reagent and Equipment Preparation:
- Receptor Source: Guinea pig brain membranes are a rich source of σ₁ receptors. Prepare a P2 membrane fraction by homogenization in a sucrose buffer followed by differential centrifugation. Determine the final protein concentration using a standard method like the Lowry or BCA assay.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [³H]-(+)-pentazocine, a selective σ₁ ligand.[1][6] Prepare a stock solution in a suitable solvent and determine its precise concentration via scintillation counting.
- Reference Compound: Haloperidol or the selective σ₁ agonist PRE-084.[6][7] Prepare a series of dilutions for a positive control curve.
- Test Compound: 2-(3-Methoxyphenyl)piperidine. Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer.
- Non-Specific Binding (NSB) Definiton: A high concentration (e.g., 10 µM) of unlabeled haloperidol is used to saturate all specific binding sites, defining the background signal.
- Equipment: 96-well plates, a cell harvester for rapid filtration, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
2. Assay Execution:
- Causality: Each component is added in a specific order to ensure equilibrium is reached under controlled conditions. The total volume is kept constant (e.g., 250 µL).
- To each well of a 96-well plate, add:
- 150 µL of membrane homogenate (containing ~100 µg of protein).
- 50 µL of either assay buffer (for total binding), unlabeled haloperidol (for NSB), or the test compound dilution.
- 50 µL of [³H]-(+)-pentazocine solution (final concentration typically 2-5 nM, near its Kₔ value).
- Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[6]
3. Termination and Signal Detection:
- Causality: The reaction must be stopped quickly to prevent re-equilibration. This is achieved by rapid filtration.
- Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[6]
- Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.[6]
- Wash each filter disc three times with 500 µL of ice-cold assay buffer to remove unbound radioligand.[6]
- Transfer the filter discs to scintillation vials, add 3-5 mL of scintillation cocktail, and allow to equilibrate overnight.
- Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
3.3 Data Analysis and Interpretation:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average DPM from the NSB wells from the DPM of that well.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding without any competitor) against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like Prism to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[8]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Core Directive: Determining Sigma-2 Receptor Binding Affinity
The process for the σ₂ receptor is similar, but with critical differences in reagents and protocol.
-
4.1 Special Considerations: The Masking Problem: The most commonly used radioligand for σ₂ sites, [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), binds with roughly equal affinity to both σ₁ and σ₂ receptors.[1][8] Therefore, to specifically measure binding to σ₂ sites in a tissue that contains both (like rat liver), the σ₁ sites must be "masked" by including a high concentration of a selective, unlabeled σ₁ ligand.
-
Expert Insight: The choice and concentration of the masking agent are critical. A commonly used agent is (+)-pentazocine. However, at the high concentrations needed to mask σ₁ sites, it may begin to compete with the radioligand at the σ₂ site, artificially inflating the apparent Kᵢ of the test compound.[8][9] This potential artifact must be acknowledged when interpreting the data.
-
-
4.2 Step-by-Step Protocol for σ₂ Receptor Assay:
1. Reagent Preparation:
- Receptor Source: Rat liver membranes are a standard source for σ₂ receptor assays.
- Radioligand: [³H]-DTG.
- σ₁ Masking Agent: (+)-pentazocine (e.g., 100 nM final concentration).[8]
- NSB Definition: 10 µM unlabeled DTG.
- Test Compound: 2-(3-Methoxyphenyl)piperidine, prepared as in the σ₁ assay.
2. Assay Execution:
- To each well, add:
- Membrane homogenate (~50 µg protein).
- The σ₁ masking agent, (+)-pentazocine.
- The test compound dilution (or buffer for total binding / unlabeled DTG for NSB).
- [³H]-DTG solution (final concentration ~5 nM).[8]
- Incubation: Incubate at room temperature for 120 minutes.[8]
3. Termination and Data Analysis:
- Proceed with filtration and scintillation counting as described for the σ₁ assay.
- Analyze the data using the same principles (calculate specific binding, generate curve, determine IC₅₀, and calculate Kᵢ using the Cheng-Prusoff equation) to find the affinity for the σ₂ receptor.
Building the Binding Profile
-
5.1 Data Consolidation and Presentation: The final Kᵢ values should be consolidated into a clear, concise table. This allows for easy comparison and assessment of the compound's profile.
Table 1. Sigma Receptor Binding Affinity Profile of 2-(3-Methoxyphenyl)piperidine
| Receptor Subtype | Radioligand | Kᵢ (nM) ± SEM | n |
|---|---|---|---|
| Sigma-1 (σ₁) | [³H]-(+)-pentazocine | To be determined | ≥ 3 |
| Sigma-2 (σ₂) | [³H]-DTG | To be determined | ≥ 3 |
Data shown are placeholders. Kᵢ values should be reported as the geometric mean ± standard error of the mean (SEM) from at least three independent experiments (n).
-
5.2 Calculating Selectivity: The ratio of Kᵢ values is used to determine selectivity.
-
**σ₂ vs σ₁ Selectivity Ratio = Kᵢ (σ₁) / Kᵢ (σ₂) **
-
A ratio > 1 indicates selectivity for the σ₂ receptor.
-
A ratio < 1 indicates selectivity for the σ₁ receptor.
-
A ratio > 100 is generally considered highly selective.
-
-
5.3 Contextualizing with Structure-Activity Relationships (SAR): The experimentally determined Kᵢ values for 2-(3-Methoxyphenyl)piperidine should be compared to known SAR principles for arylpiperidine ligands.
-
The Piperidine Nitrogen: This basic nitrogen is a critical anchor point, forming an ionic interaction within the receptor binding pocket.
-
The Phenyl Ring: This hydrophobic moiety occupies a corresponding hydrophobic pocket. The substitution pattern is key. The meta position of the methoxy group in the target compound likely influences the orientation of the phenyl ring, which can dramatically affect affinity compared to ortho or para substitutions. For example, in some related series, a para-chloro substituent results in slightly higher σ₁ affinity than a para-methoxy group, suggesting a preference for more hydrophobic groups in that region.[1]
-
Visualization of Workflows and Structures
Diagrams are essential for clarifying complex processes and relationships.
Figure 1: Experimental workflow for the σ₁ competitive radioligand binding assay.
Figure 2: Chemical structure and key features of 2-(3-Methoxyphenyl)piperidine.
Conclusion
While the precise sigma receptor binding affinities of 2-(3-Methoxyphenyl)piperidine are not prominently documented, its structure strongly suggests it is a viable ligand. This guide provides the comprehensive, scientifically-grounded framework necessary for any researcher to definitively determine its Kᵢ values for both σ₁ and σ₂ receptors. By following these detailed protocols—which include not just the steps, but the causal logic behind them—drug development professionals can generate the robust data needed to either advance this compound as a valuable research tool or deprioritize it based on empirical evidence. This rigorous, methodical approach is the cornerstone of successful drug discovery.
References
-
Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]
-
PubChem. 2-(3-Methoxyphenyl)piperidine. [Link]
-
Dichiara, M., et al. (2024). A focus on piperidine and piperazine scaffolds as dual sigma (σ) receptor ligands and TRPV1 antagonists for the treatment of neuropathic pain. European Journal of Medicinal Chemistry, 279, 116867. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Nguyen, L., et al. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 11(8), 735-744. [Link]
-
Wikipedia. PRE-084. [Link]
-
Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 64(21), 16039-16056. [Link]
-
PubChem. 2-(3-Methoxyphenyl)piperidine. [Link]
-
PubChem. (R)-2-(3-methoxyphenyl)piperidine. [Link]
-
Katz, J. L., et al. (2011). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropharmacology, 60(1), 114-122. [Link]
-
Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Journal of Pharmacology and Experimental Therapeutics, 339(2), 535-546. [Link]
-
Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-(3-methoxyphenyl)piperidine | C12H17NO | CID 16093889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRE-084 - Wikipedia [en.wikipedia.org]
- 8. (S)-2-(3-METHOXYPHENYL)PIPERIDINE CAS#: 920588-03-0 [m.chemicalbook.com]
- 9. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
